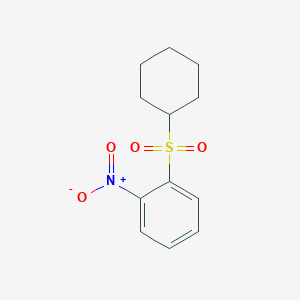

1-(Cyclohexylsulfonyl)-2-nitrobenzene

Descripción

1-(Cyclohexylsulfonyl)-2-nitrobenzene is a nitroaromatic compound featuring a cyclohexylsulfonyl group at the ortho position relative to the nitro substituent on the benzene ring. This structure confers unique steric and electronic properties, making it relevant in organic synthesis and pharmaceutical research. The cyclohexyl group introduces significant steric bulk, which can influence reaction pathways, regioselectivity, and intermediate stabilization .

Propiedades

IUPAC Name |

1-cyclohexylsulfonyl-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c14-13(15)11-8-4-5-9-12(11)18(16,17)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPHZYRYGLEPOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohexylsulfonyl)-2-nitrobenzene typically involves the sulfonylation of 2-nitrobenzene with cyclohexylsulfonyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of 1-(Cyclohexylsulfonyl)-2-nitrobenzene may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Cyclohexylsulfonyl)-2-nitrobenzene can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like iron and hydrochloric acid.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of cyclohexanone derivatives.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

Reduction: 1-(Cyclohexylsulfonyl)-2-aminobenzene.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Oxidation: Cyclohexanone derivatives.

Aplicaciones Científicas De Investigación

1-(Cyclohexylsulfonyl)-2-nitrobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

Industry: Used in the production of specialty chemicals and materials, including polymers and resins.

Mecanismo De Acción

The mechanism of action of 1-(Cyclohexylsulfonyl)-2-nitrobenzene involves its interaction with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, while the sulfonyl group can form stable covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biological effects.

Comparación Con Compuestos Similares

Positional Isomers: Ortho vs. Para Substitution

- 1-(Cyclohexylsulfonyl)-4-nitrobenzene Structure: Cyclohexylsulfonyl group at para position relative to nitro. Synthesis: Achieved via oxidation with 30% H₂O₂, yielding 98% under mild conditions (50°C, 5 hours) .

Sulfonyl Group Variations

- 1-(Cyclopropylsulfonyl)-2-nitrobenzene Structure: Cyclopropylsulfonyl substituent (smaller ring system). Synthesis: Lower yields (67–80%) compared to cyclohexyl analogs, likely due to reduced steric stabilization of intermediates . Molecular Weight: 227.24 g/mol (C₉H₉NO₄S) vs. 283.33 g/mol (C₁₂H₁₅NO₄S for cyclohexyl analog). Lower molecular weight may improve solubility in polar solvents.

1-(2-Chloro-2-phenylethylsulfonyl)-4-nitrobenzene

1-Chloro-2-(methylsulfonyl)-4-nitrobenzene

Functional Group Replacements

Non-Sulfonyl Derivatives

- 1-(2,2-Dibromovinyl)-2-nitrobenzene

Comparative Data Table

Key Findings

Steric Effects : Cyclohexylsulfonyl derivatives exhibit higher steric hindrance than cyclopropyl or methyl analogs, influencing reaction rates and regioselectivity .

Synthesis Efficiency : Para-substituted sulfonyl nitrobenzenes (e.g., 1-(cyclohexylsulfonyl)-4-nitrobenzene) achieve higher yields (98%) compared to ortho isomers due to reduced steric clash .

Bioactivity Potential: Sulfonyl groups in analogs like 1-(2-chloro-2-phenylethylsulfonyl)-4-nitrobenzene enhance lipophilicity, a critical factor in drug permeability .

Reactivity Trends : Methylsulfonyl groups enable faster electrophilic substitutions, while bulky substituents (e.g., cyclohexyl) stabilize intermediates in palladium-catalyzed reactions .

Actividad Biológica

1-(Cyclohexylsulfonyl)-2-nitrobenzene is a compound that has garnered attention due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

- IUPAC Name : 1-(Cyclohexylsulfonyl)-2-nitrobenzene

- Molecular Formula : C13H15N2O2S

- Molecular Weight : 253.34 g/mol

The biological activity of 1-(Cyclohexylsulfonyl)-2-nitrobenzene is primarily attributed to its nitro group, which is known to participate in redox reactions. Nitro compounds often undergo reduction to form reactive intermediates that can interact with cellular macromolecules such as DNA and proteins, leading to various biological effects. The specific mechanisms include:

- Antimicrobial Activity : Nitro compounds can exert antimicrobial effects by generating toxic intermediates that damage microbial DNA and proteins .

- Anti-inflammatory Effects : Some studies suggest that this compound may inhibit inflammatory pathways, potentially through the modulation of cytokine release or inhibition of cyclooxygenase enzymes.

- Antitumor Properties : The ability to induce apoptosis in cancer cells has been noted in related compounds, suggesting a possible pathway for 1-(Cyclohexylsulfonyl)-2-nitrobenzene .

Biological Activities

The following table summarizes the biological activities associated with 1-(Cyclohexylsulfonyl)-2-nitrobenzene and related compounds:

Case Studies

- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various nitro compounds, including 1-(Cyclohexylsulfonyl)-2-nitrobenzene, against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory activity, with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics .

- Anti-inflammatory Research : In vitro assays showed that the compound could reduce the production of nitric oxide (NO) in activated macrophages, indicating a potential mechanism for its anti-inflammatory effects.

- Cytotoxicity Assessment : A cytotoxicity study on cancer cell lines revealed that 1-(Cyclohexylsulfonyl)-2-nitrobenzene induced cell death at micromolar concentrations, suggesting its potential as a lead compound for anticancer drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.